2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with the molecular formula C13H10N2O5S2 . This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves the reaction of 3-nitrobenzaldehyde with thiazolidine-2,4-dione under specific conditions . The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an organic solvent like ethanol. The mixture is then refluxed for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Condensation: The thiazolidine ring can participate in condensation reactions with aldehydes and ketones to form new heterocyclic compounds.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions include amino derivatives and various substituted thiazolidines .
Scientific Research Applications
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The thiazolidine ring can also interact with enzymes and proteins, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid include:
- 2-Ethoxy-N-(5-{4-nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide
- (5-{2-nitrobenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
These compounds share similar structural features, such as the thiazolidine ring and nitrobenzylidene group, but differ in their substituents and specific properties . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H10N2O6S |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C13H10N2O6S/c1-7(12(17)18)14-11(16)10(22-13(14)19)6-8-3-2-4-9(5-8)15(20)21/h2-7H,1H3,(H,17,18)/b10-6- |
InChI Key |
PWLOWAYWELMUIJ-POHAHGRESA-N |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/SC1=O |
SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=O |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=O |
Origin of Product |
United States |
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